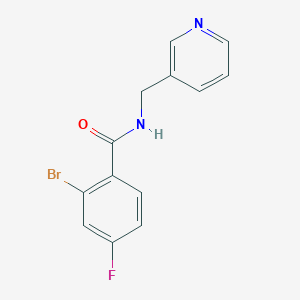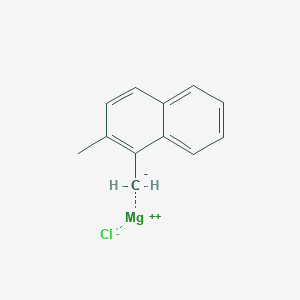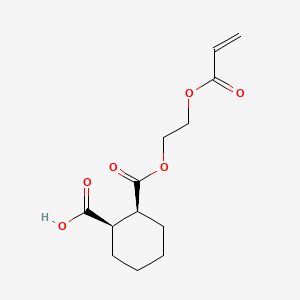
3-Methoxy-2-pyridylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-pyridylzinc bromide: is an organozinc compound with the molecular formula C6H6BrNOZn . It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran, which helps to stabilize it and facilitate its use in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 3-bromo-2-methoxypyridine. This reaction is typically carried out in the presence of tetrahydrofuran as a solvent, which helps to stabilize the organozinc compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with the reaction being scaled up to accommodate larger quantities. The use of highly active zinc is crucial in ensuring the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc compound and various electrophiles .
Common Reagents and Conditions:
Reagents: Palladium catalysts, boronic acids, and halides.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: 3-Methoxy-2-pyridylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of heterocyclic compounds and complex organic molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of various organic materials, including polymers and advanced materials for electronic and optical applications .
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a palladium catalyst. This is followed by the coupling of the organic group with an electrophile, resulting in the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
- 3-Methyl-2-pyridylzinc bromide
- 6-Methyl-2-pyridylzinc bromide
- 6-Methoxy-2-pyridylzinc bromide
Comparison: 3-Methoxy-2-pyridylzinc bromide is unique due to the presence of a methoxy group at the 3-position of the pyridine ring. This functional group can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C6H6BrNOZn |
|---|---|
Poids moléculaire |
253.4 g/mol |
Nom IUPAC |
bromozinc(1+);3-methoxy-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HQNUGWXQUQDADX-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]N=CC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
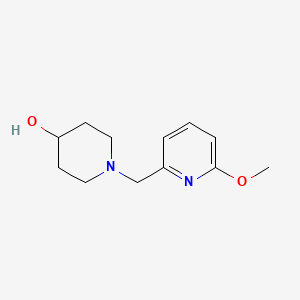

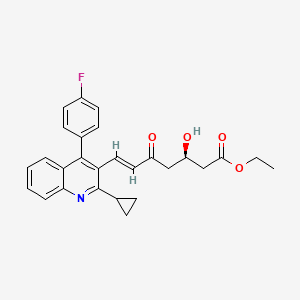
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
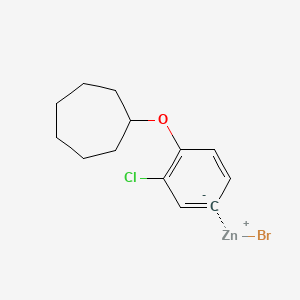
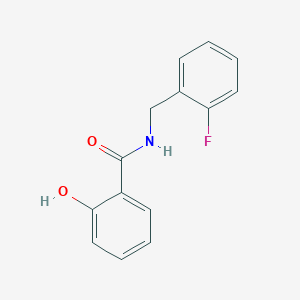
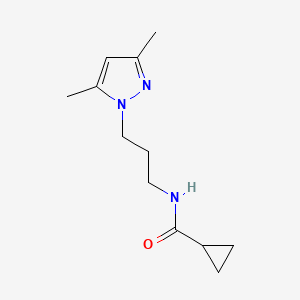
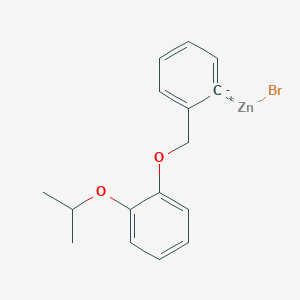

![N-(7-bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B14890284.png)
